2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-3-2-4-14(18)12-19(25)24-15-6-8-16(9-7-15)27-20-17(13-21)22-10-11-23-20/h2-5,10-11,15-16H,6-9,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKSAGHUMIELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanopyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with a cyanating agent under controlled conditions to introduce the cyano group.
Cyclohexyl ring functionalization: The cyanopyrazinyl intermediate is then reacted with a cyclohexyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Introduction of the methoxyphenylacetamide moiety: The final step involves the acylation of the intermediate with 2-methoxyphenylacetic acid or its derivatives, using a suitable activating agent to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be utilized in the synthesis of advanced polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with ISRIB-A14’s chloro substituents (electron-withdrawing), influencing electronic distribution and target binding .
- Solubility : The thiophene and pyrrole analogues (BK74347, BK76135) exhibit lower molecular weights and higher aqueous solubility compared to the target compound, which may affect bioavailability .
Analogues with Modified Cyclohexyl Linkers
Key Observations :
- Halogen Effects: Fluorine in ISRIB-A8 improves pharmacokinetic profiles compared to non-halogenated variants .
Pharmacological and Functional Insights
- Target Compound: Predicted to modulate kinase or GPCR targets due to pyrazine’s affinity for ATP-binding pockets. No direct activity data are available, but structural analogs like ISRIB-A14 show eIF2B antagonism (IC50 = 120 nM) .
- ISRIB-A8 : Demonstrated eIF2B activation at 10 μM, suggesting substituent-dependent functional switching (antagonist vs. agonist) .
- Sulfonamide Analogues : Enhanced binding to sulfotransferases or proteases due to sulfonamide’s polarizable sulfur .
Q & A
Q. Table 1. Synthesis Steps and Conditions
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Substitution | Alkaline (K₂CO₃), 2-pyridinemethanol | Introduce heterocyclic groups | |
| Condensation | Cyanoacetic acid, DMF, 80°C | Form acetamide backbone | |
| Purification | Silica gel chromatography | Isolate target compound |
Which analytical techniques are critical for confirming structure and purity?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxyphenyl, cyanopyrazine) and stereochemistry .
- HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Advanced : For contradictory data , use 2D NMR (HSQC, HMBC) to resolve overlapping signals or cross-validate with computational models (e.g., density functional theory) .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Temperature : Maintain 50–80°C to balance reaction rate and by-product formation .
- Catalysts : Piperidine accelerates condensation; triethylamine neutralizes acids .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
Q. Table 2. Optimization Strategies
| Parameter | Optimal Range | Impact | References |
|---|---|---|---|
| Solvent Polarity | DMF > Ethanol | Higher solubility of intermediates | |
| Catalyst Loading | 10–15 mol% | Maximizes reaction efficiency | |
| Reaction Time | 4–6 hours | Prevents over-degradation |
How to address low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Modify methoxyphenyl or cyanopyrazine groups to improve hydrophilicity .
- Formulation : Encapsulate in cyclodextrins or liposomes for in vivo studies .
What computational methods predict pharmacokinetic properties?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to identify target binding sites (e.g., kinase inhibitors) .
- ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles .
- QSAR Models : Corrogate structural analogs (e.g., pyrazine derivatives) to predict activity .
How to resolve discrepancies between computational and experimental bioactivity?
Q. Advanced
- Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation effects, flexibility) .
- Validate with In Vitro Assays : Use enzyme inhibition (IC50) or cell viability (MTT) assays to confirm predictions .
- Synchrotron Crystallography : Resolve 3D target-ligand interactions at atomic resolution .
What purification methods isolate the compound from by-products?
Q. Basic
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) for high-throughput separation .
- Recrystallization : Methanol/water mixtures yield crystalline products with >99% purity .
Advanced : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
